4,5-diphenyl-1H-imidazol-2-yl 4-methylbenzyl sulfide
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Overview
Description
Synthesis Analysis
Imidazole compounds can be synthesized through a one-pot condensation reaction of novel aldehyde with benzil and ammonium acetate in glacial acetic acid . The synthesized imidazole can then be reacted with salts of 1st row transition metals to obtain metal complexes .Molecular Structure Analysis
Imidazole shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms . The structure of the compounds can be confirmed using various spectroscopic and analytical techniques .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It has become an important synthon in the development of new drugs .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Theoretical investigations have been done by using TD-DFT and B3LYP functional with usual 6-31+G(d,p) basis set .Scientific Research Applications
Therapeutic Potential
Imidazole derivatives, such as the compound , have been found to exhibit a broad range of chemical and biological properties . They show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antimicrobial Activity
Imidazole derivatives have been synthesized and evaluated for antimicrobial activity against various bacteria such as Bacillus subtilis, Escherichia coli, Clostridium tetani, Streptococcus pneumoniae, and Salmonella typhi .
COVID-19 Treatment
Diphenyl-1H-imidazole derivatives have been designed and synthesized as potential inhibitors of the SARS-CoV-2 3CL pro enzyme . Some of these compounds have shown promising activity against both the SARS-CoV-2 strain and the Delta variant .
In Silico Screening
The imidazole derivative has been screened in silico against human lactate dehydrogenase (LDHA) to explore the binding modes of the interaction .
Electrochemical Properties
2,5-Disubstituted 1,4-bis (4,5-diphenyl-1H-imidazol-2-yl)benzenes have been synthesized, and their electrochemical properties have been studied by cyclic voltammetry .
Cytotoxicity Testing
Imidazole derivatives have been synthesized and tested for cytotoxicity .
Future Directions
properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-4,5-diphenyl-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2S/c1-17-12-14-18(15-13-17)16-26-23-24-21(19-8-4-2-5-9-19)22(25-23)20-10-6-3-7-11-20/h2-15H,16H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYWWPAEVVAXBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-diphenyl-1H-imidazol-2-yl 4-methylbenzyl sulfide |
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